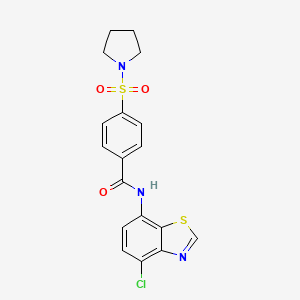![molecular formula C18H13ClF2N2O2 B6568203 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1021265-01-9](/img/structure/B6568203.png)
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, also known as 2-CPA, is a synthetic compound with multiple scientific applications. It is a derivative of the phenylacetamide class of compounds, and is used as a pharmaceutical intermediate, a research tool, and a bioactive compound. 2-CPA has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug. In addition, this compound has been studied for its potential to be used as an inhibitor of cytochrome P450 enzymes, and as a substrate for the cytochrome P450 enzymes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is not fully understood. However, it is believed that this compound is metabolized by cytochrome P450 enzymes to form an active metabolite, which then binds to and activates various cellular targets. This activation of cellular targets is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been shown to modulate various biological pathways, including those involved in the regulation of cell proliferation, cell death, and immune system function. Furthermore, this compound has been shown to have a pro-drug effect, meaning that it can be metabolized by the body to form an active metabolite, which then binds to and activates various cellular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. In addition, it is a relatively non-toxic compound and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound and the mechanism of action is not fully understood. In addition, the effects of this compound on humans are not fully known, and it is not approved for use in humans.
Direcciones Futuras
There are several possible future directions for the study of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide. These include further research into the mechanism of action of this compound, as well as further research into its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research into the effects of this compound on humans is needed. Finally, further research into the potential of this compound to be used as a pro-drug is needed.
Métodos De Síntesis
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and 2,4-difluorophenylacetyl chloride in the presence of a base, such as sodium carbonate, to form 2-chlorophenyl-N-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methylacetamide. The second step involves the reaction of the product from the first step with a base, such as sodium bicarbonate, to form this compound.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBIVDWINUNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)
![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)

![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568174.png)
![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)
![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)
![4-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568185.png)
![4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568188.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B6568192.png)
![6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568197.png)